2-amino-N-(3-chlorophenyl)benzenesulfonamide
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Overview
Description
2-amino-N-(3-chlorophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H11ClN2O2S. It is a sulfonamide derivative, characterized by the presence of an amino group and a chlorophenyl group attached to a benzenesulfonamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(3-chlorophenyl)benzenesulfonamide typically involves the reaction of 3-chloroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-chloroaniline+benzenesulfonyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(3-chlorophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzenesulfonamides, while reduction can produce aminobenzenesulfonamides .
Scientific Research Applications
2-amino-N-(3-chlorophenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a carbonic anhydrase inhibitor.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-amino-N-(3-chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in the treatment of glaucoma .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-(2-chlorophenyl)benzenesulfonamide
- 4-amino-N-(3-chlorophenyl)benzenesulfonamide
- 4-amino-N-(4-chlorophenyl)benzenesulfonamide
Uniqueness
2-amino-N-(3-chlorophenyl)benzenesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C12H11ClN2O2S |
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Molecular Weight |
282.75 g/mol |
IUPAC Name |
2-amino-N-(3-chlorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H11ClN2O2S/c13-9-4-3-5-10(8-9)15-18(16,17)12-7-2-1-6-11(12)14/h1-8,15H,14H2 |
InChI Key |
WCNJSTVHNFEFLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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